Isobutyl salicylate
Overview
Description
Isobutyl salicylate is an organic compound with the molecular formula C11H14O3. It is a colorless to slightly yellow liquid known for its floral, herbaceous odor, which is similar to that of amyl salicylate. This compound is primarily used in the fragrance industry to impart a mild, floral aroma with balsamic undertones .
Mechanism of Action
Target of Action
Isobutyl salicylate is a derivative of salicylic acid . The primary targets of salicylic acid, and by extension this compound, are the cyclooxygenase enzymes COX-1 and COX-2 . These enzymes play a crucial role in the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .
Mode of Action
This compound, like other salicylates, inhibits COX-1 and COX-2 enzymes . This inhibition decreases the conversion of arachidonic acid to prostaglandins and thromboxanes . The reduction in these substances leads to the compound’s analgesic and anti-inflammatory activity .
Biochemical Pathways
Salicylates, including this compound, are synthesized from chorismate, which is derived from the shikimate pathway . In plants, salicylic acid biosynthesis originates from two pathways: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway . In bacteria, salicylate production is often linked to the biosynthesis of small ferric-ion-chelating molecules, salicyl-derived siderophores, under iron-limited conditions .
Pharmacokinetics
It is insoluble in water, but soluble in alcohol, fixed oils, and oxygenated solvents .
Result of Action
The molecular and cellular effects of this compound’s action are primarily its analgesic and anti-inflammatory activities due to the inhibition of COX-1 and COX-2 enzymes . This leads to a decrease in the production of prostaglandins and thromboxanes, substances that are responsible for pain and inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, soil microorganisms can biodegrade non-steroidal anti-inflammatory drugs, including salicylates, affecting their environmental persistence . Additionally, salicylic acid, a related compound, plays a role in plant responses to various biotic and abiotic stresses
Biochemical Analysis
Biochemical Properties
Isobutyl salicylate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins involved in aromatic compound metabolism. One notable enzyme that interacts with this compound is salicylate 5-monooxygenase, which catalyzes the hydroxylation of salicylate to form gentisate . This enzyme is part of the Rieske nonheme iron oxygenase family and is involved in the degradation of aromatic compounds. The interaction between this compound and salicylate 5-monooxygenase involves the binding of the compound to the enzyme’s active site, facilitating the hydroxylation reaction.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of salicylate 5-monooxygenase, facilitating the hydroxylation of salicylate to gentisate . This binding interaction is crucial for the enzyme’s catalytic activity and the subsequent metabolic processing of the compound. Additionally, this compound may inhibit or activate other enzymes involved in aromatic compound metabolism, leading to changes in the overall metabolic flux and gene expression patterns within the cell.
Metabolic Pathways
This compound is involved in metabolic pathways related to the degradation of aromatic compounds. The compound is metabolized by enzymes such as salicylate 5-monooxygenase, which hydroxylates salicylate to form gentisate . This metabolic pathway involves the interaction of this compound with various enzymes and cofactors, leading to changes in metabolic flux and the levels of specific metabolites within the cell. The metabolic processing of this compound is crucial for its eventual clearance from the system and the regulation of its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyl salicylate is synthesized through the esterification of isobutyl alcohol and salicylic acid. The reaction typically involves heating the reactants in the presence of a mineral acid catalyst, such as sulfuric acid, to facilitate the formation of the ester and water .
Industrial Production Methods: In industrial settings, the esterification process is scaled up, and the reaction conditions are optimized to maximize yield and purity. The reactants are often heated under reflux, and the water produced during the reaction is continuously removed to drive the reaction to completion. The final product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions: Isobutyl salicylate primarily undergoes hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back into salicylic acid and isobutyl alcohol.
Oxidation: Oxidizing agents such as potassium permanganate can oxidize this compound, leading to the formation of various oxidation products.
Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups under suitable conditions
Major Products:
Hydrolysis: Salicylic acid and isobutyl alcohol.
Oxidation: Various oxidation products depending on the conditions and reagents used.
Substitution: Products vary based on the nucleophile and reaction conditions
Scientific Research Applications
Isobutyl salicylate has several applications in scientific research and industry:
Fragrance Industry: Used as a key ingredient in perfumes and fragrances due to its pleasant floral aroma.
Chemical Research: Acts as a reactant in various chemical reactions, including esterifications and amidations.
Biological Studies: Its derivatives are studied for potential biological activities and applications in medicine.
Industrial Applications: Used in the formulation of personal care products and cosmetics for its fragrance and potential antioxidant properties.
Comparison with Similar Compounds
Amyl Salicylate: Similar floral odor, used in fragrances.
Methyl Salicylate: Known for its wintergreen scent, used in topical analgesics.
Ethyl Salicylate: Used in flavorings and fragrances.
Uniqueness: Isobutyl salicylate is unique due to its specific floral and herbaceous odor profile, which makes it particularly valuable in the fragrance industry. Its chemical structure allows for versatile applications in various chemical reactions and industrial processes .
Properties
IUPAC Name |
2-methylpropyl 2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)7-14-11(13)9-5-3-4-6-10(9)12/h3-6,8,12H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXDBYSCVQQBNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047186 | |
Record name | Isobutyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to pale yellow liquid with a somewhat harsh, floral, herbaceous odour | |
Record name | Isobutyl salicylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036432 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Isobutyl salicylate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/760/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
261.00 °C. @ 760.00 mm Hg | |
Record name | Isobutyl salicylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036432 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |
Record name | Isobutyl salicylate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/760/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.062-1.069 | |
Record name | Isobutyl salicylate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/760/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
87-19-4 | |
Record name | Isobutyl salicylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Isobutyl salicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087194 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isobutyl salicylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62140 | |
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Record name | Benzoic acid, 2-hydroxy-, 2-methylpropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Isobutyl salicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Isobutyl salicylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.573 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ISOBUTYL SALICYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S122C080GX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Isobutyl salicylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036432 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-6 °C | |
Record name | Isobutyl salicylate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036432 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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